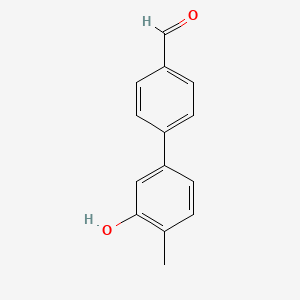

5-(4-Formylphenyl)-2-methylphenol

Description

Chemical Name: 5-(4-Formylphenyl)-2-methylphenol CAS Number: 1261930-12-4 Molecular Formula: C₁₄H₁₀O₃ Molecular Weight: 226.23 g/mol Structural Features: This compound consists of a phenol core with a methyl group at the 2-position and a 4-formylphenyl substituent at the 5-position.

Propriétés

IUPAC Name |

4-(3-hydroxy-4-methylphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10-2-5-13(8-14(10)16)12-6-3-11(9-15)4-7-12/h2-9,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYUFTLIDKHPMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(C=C2)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30683704 | |

| Record name | 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30683704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262000-89-4 | |

| Record name | 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30683704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Formylphenyl)-2-methylphenol typically involves the formylation of 2-methylphenol (o-cresol) using a Vilsmeier-Haack reaction. This reaction employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the para position of the phenyl ring.

Industrial Production Methods: In an industrial setting, the production of 5-(4-Formylphenyl)-2-methylphenol can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.

Types of Reactions:

Oxidation: The formyl group in 5-(4-Formylphenyl)-2-methylphenol can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products:

Oxidation: 5-(4-Carboxyphenyl)-2-methylphenol.

Reduction: 5-(4-Hydroxymethylphenyl)-2-methylphenol.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

5-(4-Formylphenyl)-2-methylphenol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific functional properties.

Mécanisme D'action

The mechanism of action of 5-(4-Formylphenyl)-2-methylphenol involves its interaction with various molecular targets and pathways. The formyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituted Phenols

The following compounds share structural similarities with 5-(4-Formylphenyl)-2-methylphenol, differing in substituent positions, functional groups, or additional moieties.

Table 1: Comparative Analysis of Key Compounds

Key Differences and Implications

Substituent Position and Reactivity

- 4-(3-Formylphenyl)-2-methylphenol (YA-1975): The formyl group at the 3-position (vs. 4-position in the target compound) may reduce conjugation efficiency with the phenol ring, affecting electronic properties and reactivity in polymerization or condensation reactions .

- 5-(4-Formylphenyl)-3-trifluoromethylphenol: The electron-withdrawing trifluoromethyl (-CF₃) group at the 3-position increases acidity of the phenolic -OH group and enhances lipophilicity, making it suitable for bioactive molecule design .

Functional Group Modifications

- 5-[(4-Ethylpiperazin-1-yl)carbonyl]-2-methylphenol: The ethylpiperazine moiety introduces basic nitrogen atoms, improving solubility in acidic environments. This modification is advantageous for drug candidates targeting intracellular pathogens or enzymes .

- 2-Methylphenol (o-Cresol): Simpler structure lacking the formylphenyl group; widely used in disinfectants and resins but lacks the complexity for advanced material synthesis .

Research Findings and Trends

Physicochemical Properties

- Thermal Stability: Compounds with electron-withdrawing groups (e.g., -CF₃) exhibit higher thermal stability, as seen in 5-(4-Formylphenyl)-3-trifluoromethylphenol .

- Solubility: Piperazine derivatives (e.g., 5-[(4-Ethylpiperazin-1-yl)carbonyl]-2-methylphenol) show improved aqueous solubility compared to non-polar analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.